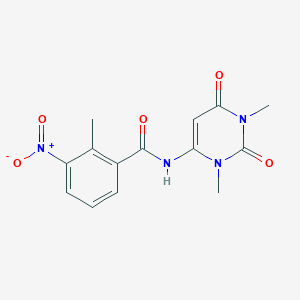

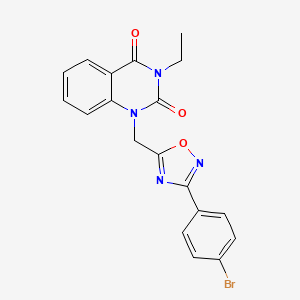

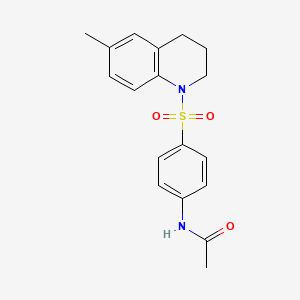

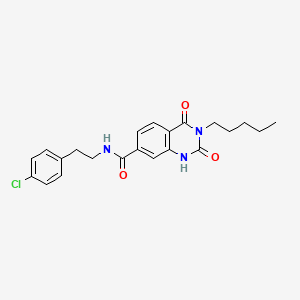

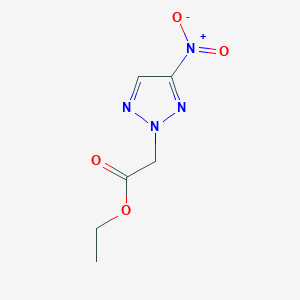

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C14H14N4O5 and its molecular weight is 318.289. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reductive Chemistry and Cytotoxicity

Research on the reductive chemistry of hypoxia-selective cytotoxins like 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide demonstrates their potential for selective toxicity towards hypoxic cells. This selectivity is attributed to oxygen-inhibited enzymatic reduction, highlighting a novel approach for targeting tumor environments that are typically low in oxygen (Palmer et al., 1995).

Polyamide Syntheses Incorporating Uracil and Adenine

The synthesis of polyamides containing uracil and adenine showcases an innovative application of these compounds in polymer science. These polyamides are notable for their molecular weights and solubility in water, presenting new opportunities for the development of biologically relevant materials (Hattori & Kinoshita, 1979).

Antitumor Agents and Hypoxic Cell Cytotoxicity

Further studies on hypoxia-selective antitumor agents reveal the synthesis and hypoxic cell cytotoxicity of regioisomers of hypoxia-selective cytotoxins. These findings contribute to the understanding of how structural variations of these compounds affect their cytotoxicity and selectivity, offering pathways to refine therapeutic agents for more effective cancer treatments (Palmer et al., 1996).

Structural and Thermochemical Studies of Nitrofurantoin

The study of nitrofurantoin solvates and salts, involving interactions with various bases and 4-aminobenzamide, contributes to our understanding of the structural and thermochemical properties of pharmaceutical compounds. Such research aids in the development of new solid forms and improved drug formulations, enhancing bioavailability and therapeutic efficacy (Vangala et al., 2013).

Gene-Directed Enzyme Prodrug Therapy

Investigations into mustard prodrugs for activation by Escherichia coli nitroreductase in gene-directed enzyme prodrug therapy (GDEPT) highlight the role of specific nitrogen mustard analogues in improving the efficacy of cancer treatments. By examining the cytotoxicity and potential for a bystander effect, this research opens new avenues for targeted cancer therapy with minimized side effects (Friedlos et al., 1997).

Propiedades

IUPAC Name |

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O5/c1-8-9(5-4-6-10(8)18(22)23)13(20)15-11-7-12(19)17(3)14(21)16(11)2/h4-7H,1-3H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJVKJZFXOHIFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,9-Trimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2434745.png)

![[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino] 4-chlorobenzoate](/img/structure/B2434753.png)

![5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2434758.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2434760.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2434761.png)